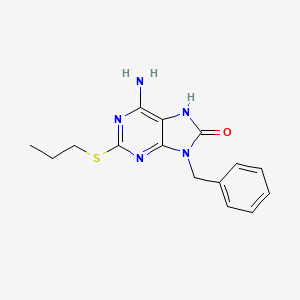

8H-Purin-8-one, 6-amino-7,9-dihydro-9-(phenylmethyl)-2-(propylthio)-

Description

The compound 8H-Purin-8-one, 6-amino-7,9-dihydro-9-(phenylmethyl)-2-(propylthio)- is a purine derivative characterized by a bicyclic purine core with an 8-keto group. Its structure includes:

- A 6-amino substituent at position 5.

- A phenylmethyl (benzyl) group at position 9, contributing aromaticity and lipophilicity.

- A propylthio (-S-C₃H₇) moiety at position 2, which enhances hydrophobic interactions compared to polar substituents.

- Partial saturation at positions 7 and 9 (7,9-dihydro), suggesting conformational flexibility .

The compound’s physicochemical and biological properties are likely influenced by its substituents, though specific data (e.g., solubility, pKa) are unavailable in the provided sources.

Properties

CAS No. |

226906-68-9 |

|---|---|

Molecular Formula |

C15H17N5OS |

Molecular Weight |

315.4 g/mol |

IUPAC Name |

6-amino-9-benzyl-2-propylsulfanyl-7H-purin-8-one |

InChI |

InChI=1S/C15H17N5OS/c1-2-8-22-14-18-12(16)11-13(19-14)20(15(21)17-11)9-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,17,21)(H2,16,18,19) |

InChI Key |

MCBGAVARLDFVPY-UHFFFAOYSA-N |

Canonical SMILES |

CCCSC1=NC(=C2C(=N1)N(C(=O)N2)CC3=CC=CC=C3)N |

Origin of Product |

United States |

Preparation Methods

Tetrahydro-2H-pyran (THP) Protection at N-9

To prevent undesired alkylation at N-9 during early stages, the purine core is protected using a tetrahydropyranyl (THP) group. This is achieved by reacting 6-aminopurine with tetrahydropyran-2-yl acetate in the presence of N,O-bis(trimethylsilyl)acetamide and trimethylsilyl trifluoromethanesulfonate (TMSOTf) in acetonitrile under reflux conditions. The THP group enhances solubility and directs subsequent reactions to the N-7 position temporarily.

- Reagents : 2-fluoro-9H-purin-6-amine (200 g), tetrahydropyran-2-yl acetate (282 g), TMSOTf (283 mL).

- Solvent : Anhydrous acetonitrile (4 L).

- Yield : 95% after workup and filtration.

The propylthio group is introduced via a nucleophilic aromatic substitution (NAS) reaction. A fluorine atom at position 2 of the protected purine core is displaced by propylthiol in the presence of a strong base, such as sodium tert-butoxide, in tetrahydrofuran (THF) at elevated temperatures. This step mirrors methodologies used for alkoxy group introductions, adapted for thiol nucleophiles.

Example Conditions (Adapted for Thiols):

- Reagents : THP-protected purine (130 g), propylthiol (720 mL), NaOtBu (206 g).

- Solvent : THF, 50°C for 3 hours.

- Yield : ~90% (estimated based on analogous alkoxy substitutions).

N-9 Benzylation

Alkylation with Benzyl Bromide

Deprotection and Final Steps

Acidic Deprotection

Final deprotection under acidic conditions (e.g., HCl in dioxane) removes any residual protecting groups and ensures the formation of the 7,9-dihydro-8H-purin-8-one core. The product is isolated via crystallization or column chromatography.

Alternative Synthetic Routes

Direct Alkylation Without Protection

An alternative approach involves simultaneous alkylation at N-9 and substitution at position 2. However, this method risks regiochemical ambiguity and lower yields due to competing reactions at N-7.

Enzymatic Functionalization

Emerging methodologies explore enzymatic catalysis for thioether bond formation, though industrial scalability remains unproven.

Industrial-Scale Considerations

Process Optimization

Large-scale synthesis requires continuous flow reactors to manage exothermic reactions and improve reproducibility. Strict containment protocols are necessary due to the potency of intermediates.

Purification Techniques

- Chromatography : Aminopropyl solid-phase extraction (SPE) for intermediate purification.

- Crystallization : Ethyl acetate/cyclohexane gradients for final product isolation.

Challenges and Optimization

Regioselectivity in Alkylation

Mixtures of N-7 and N-9 alkylated products may form during benzylation. Chromatographic separation or optimized reaction conditions (e.g., polar aprotic solvents) mitigate this issue.

Thiol Oxidation

The propylthio group is susceptible to oxidation during storage. Stabilization via inert atmosphere packaging or formulation as a salt (e.g., maleate) enhances shelf-life.

Data Table 1: Summary of Key Synthetic Steps

Data Table 2: Comparison of Alkylation Conditions

| Base | Solvent | Temperature | N-9:N-7 Selectivity | Reference |

|---|---|---|---|---|

| K2CO3 | DMF | 50°C | 8:1 | |

| NaH | THF | 0°C | 5:1 |

Chemical Reactions Analysis

Types of Reactions

8H-Purin-8-one, 6-amino-7,9-dihydro-9-(phenylmethyl)-2-(propylthio)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced analogs.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under specific conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of products.

Scientific Research Applications

8H-Purin-8-one, 6-amino-7,9-dihydro-9-(phenylmethyl)-2-(propylthio)- has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 8H-Purin-8-one, 6-amino-7,9-dihydro-9-(phenylmethyl)-2-(propylthio)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The compound’s structure allows it to bind to these targets, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs and their distinguishing features are outlined below:

*Inferred based on structural analysis.

Biological Activity

8H-Purin-8-one, 6-amino-7,9-dihydro-9-(phenylmethyl)-2-(propylthio)- is a purine derivative that has garnered attention for its biological activity, particularly in the context of its potential therapeutic applications. This compound is characterized by its unique molecular structure and biological properties that suggest various pharmacological effects.

Chemical Structure and Properties

- Molecular Formula :

- Molecular Weight : 315.33 g/mol

- CAS Number : 226907-52-4

The compound features a purine ring system with an amino group and a propylthio substituent, which are critical for its biological interactions.

The biological activity of 8H-Purin-8-one, 6-amino-7,9-dihydro-9-(phenylmethyl)-2-(propylthio)- is primarily linked to its role as a ligand for Toll-like receptors (TLRs), particularly TLR7. TLRs are essential components of the innate immune system and play a crucial role in recognizing pathogens and initiating immune responses.

- TLR7 Agonism : The compound acts as an agonist for TLR7, leading to the activation of immune responses that can enhance the body's ability to fight infections and possibly cancer. Studies have shown that stimulation of TLR7 can lead to increased production of cytokines and other inflammatory mediators .

- Antitumor Effects : Research indicates that this compound may exhibit antitumor properties. It has been investigated for its potential to inhibit tumor growth through immune-mediated mechanisms .

In Vitro Studies

In vitro studies have demonstrated that 8H-Purin-8-one can modulate various cellular pathways:

- Cytokine Production : Treatment with this compound has been shown to increase the levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha in cultured immune cells, suggesting its role in promoting an inflammatory response .

- Cell Proliferation : The compound has been tested for its effects on cancer cell lines, where it exhibited dose-dependent inhibition of cell proliferation .

Case Studies

Several case studies have highlighted the therapeutic potential of 8H-Purin-8-one:

- Cancer Immunotherapy : In a clinical setting, patients receiving treatments that include TLR agonists similar to this compound showed improved outcomes in terms of tumor regression and enhanced immune response .

- Vaccine Development : The compound has been explored as an adjuvant in vaccine formulations, where it enhances the immunogenicity of the vaccine by activating TLR pathways .

Comparative Analysis

| Feature | 8H-Purin-8-one | Other TLR Agonists |

|---|---|---|

| Target Receptor | TLR7 | TLR3, TLR4 |

| Primary Effect | Immune activation | Varies (e.g., antiviral, antibacterial) |

| Clinical Application | Cancer therapy, vaccine adjuvant | Broad spectrum (e.g., infectious diseases) |

| Side Effects | Potential inflammation | Varies (depends on specific agonist) |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 8H-Purin-8-one, 6-amino-7,9-dihydro-9-(phenylmethyl)-2-(propylthio)-, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves functionalizing the purine core via nucleophilic substitution or coupling reactions. For instance, introducing the propylthio group may require reacting a purine precursor with propane thiol under basic conditions. Purity optimization involves chromatographic techniques (e.g., flash chromatography) and recrystallization. Structural analogs in patents suggest using Suzuki-Miyaura coupling for aryl substitutions . Purity validation via HPLC with UV detection (≥95%) is recommended, referencing standards from NIST or peer-reviewed syntheses .

Q. How should researchers characterize this compound’s structure using spectroscopic methods?

- Methodological Answer :

- NMR : Analyze - and -NMR spectra to confirm substituents. For example, aromatic protons from the phenylmethyl group appear as multiplet signals at δ 7.00–7.40 ppm, while the propylthio group’s methyl protons resonate near δ 0.8–1.5 ppm .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H] peak). Compare fragmentation patterns with databases like NIST .

- IR Spectroscopy : Identify key functional groups (e.g., C=S stretch at ~600–700 cm) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Methodological Answer : Solubility can be tested in DMSO, ethanol, or aqueous buffers (pH 1–12) using shake-flask methods. Data from similar purine derivatives suggest limited aqueous solubility (<0.1 mg/mL) but improved solubility in polar aprotic solvents . Stability studies should include thermal analysis (TGA/DSC) to assess decomposition temperatures and accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) affect the compound’s biological activity?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs (e.g., replacing phenylmethyl with phenoxyphenyl or altering the propylthio chain length). Test in vitro assays (e.g., kinase inhibition or cytotoxicity) and compare IC values. For example, patent data show that 4-phenoxyphenyl analogs exhibit enhanced target binding due to hydrophobic interactions . Computational docking (e.g., AutoDock Vina) can predict binding modes, followed by MD simulations to validate stability .

Q. How can contradictions between computational predictions and experimental data be resolved?

- Methodological Answer : Triangulate data by:

- Validating computational models with experimental thermodynamics (e.g., ΔG binding via ITC) .

- Reassessing force field parameters if solubility/stability predictions deviate (e.g., logP discrepancies >1 unit).

- Using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) to confirm bioactivity .

Q. What strategies optimize the compound’s stability in long-term storage or biological assays?

- Methodological Answer :

- Storage : Lyophilize and store at -20°C under inert gas (argon). Use amber vials to prevent photodegradation.

- Biological Buffers : Add antioxidants (e.g., 0.1% BHT) or chelating agents (EDTA) to mitigate oxidation. Stability in plasma can be assessed via LC-MS/MS over 24 hours .

Q. What advanced analytical techniques are suitable for studying degradation products?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.